
(R)-2-(Cyclohexylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Cyclohexylamino)propanoic acid is a chiral amino acid derivative characterized by the presence of a cyclohexyl group attached to the amino nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a protected form of alanine. One common method is the reductive amination of pyruvic acid with cyclohexylamine, followed by deprotection and purification steps. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride and solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of ®-2-(Cyclohexylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield, purity, and cost-effectiveness. For example, immobilized enzymes or microbial fermentation could be employed to achieve efficient and selective synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
®-2-(Cyclohexylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of the interaction. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Cyclohexylamino)propanoic acid: The enantiomer of the compound, with different stereochemistry.
Cyclohexylalanine: A similar amino acid derivative with a cyclohexyl group.
Cyclohexylglycine: Another related compound with a cyclohexyl group attached to glycine.
Uniqueness
®-2-(Cyclohexylamino)propanoic acid is unique due to its specific chiral configuration and the presence of the cyclohexyl group, which can impart distinct chemical and biological properties. Its applications in asymmetric synthesis and potential therapeutic effects highlight its significance compared to similar compounds.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-2-(cyclohexylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
BVAUMRCGVHUWOZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC1CCCCC1 |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


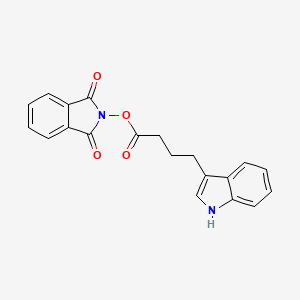
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
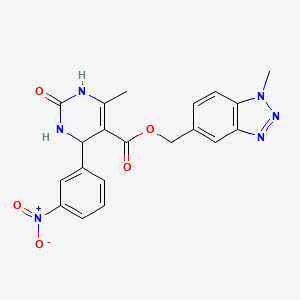
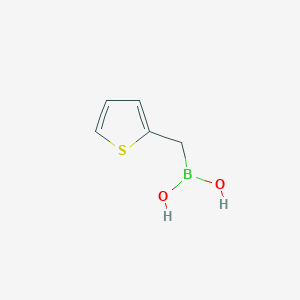
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
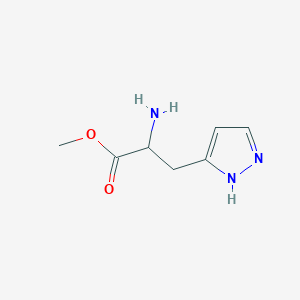
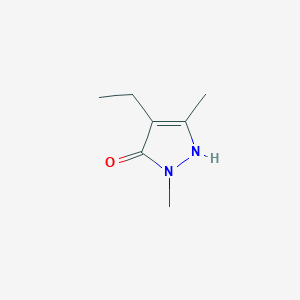
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
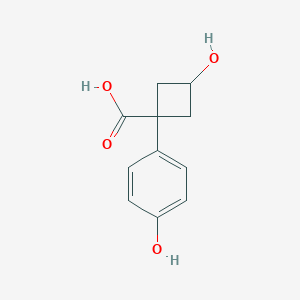
![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)

![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)
